molecular formula C16H12CaCl2N4O7S2 B1218173 Pigment Yellow 183 CAS No. 65212-77-3

Pigment Yellow 183

Cat. No.: B1218173
CAS No.: 65212-77-3
M. Wt: 547.4 g/mol
InChI Key: RWRFRSZHRFHQEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Yellow 183 involves the diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid, followed by coupling with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone . The reaction conditions typically include maintaining a low temperature during the diazotization process and a weakly acidic medium for the coupling reaction . The resulting product undergoes further treatment, including filtration, washing, drying, and pulverizing to obtain the final pigment .

Industrial Production Methods

In industrial settings, the production of this compound involves several steps:

    Alkali Dissolution and Acidification: 2-amino-4,5-dichlorobenzenesulfonic acid is dissolved in an alkaline solution and then acidified to form a salt.

    Diazotization: The salt undergoes diazotization to form a diazonium compound.

    Coupling Reaction: The diazonium compound is coupled with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone in a weakly acidic medium.

    Color Lake Reaction: The coupled product is treated with calcium chloride to form a calcium salt lake.

    Pigmentation Treatment: The pigment undergoes surface treatment to reduce hydrophilicity and improve dispersibility.

Chemical Reactions Analysis

Types of Reactions

Pigment Yellow 183 primarily undergoes substitution reactions due to the presence of reactive azo and sulfonic acid groups. These reactions can include:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the calcium salt of this compound, which exhibits excellent heat stability and lightfastness .

Scientific Research Applications

Pigment Yellow 183 has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Pigment Yellow 183 involves its interaction with polymer matrices to impart color. The pigment’s molecular structure, which includes azo and sulfonic acid groups, allows it to form stable bonds with the polymer chains, resulting in uniform coloration. The pigment’s heat stability and resistance to migration and bleeding are attributed to its strong molecular interactions and crystalline structure .

Properties

CAS No.

65212-77-3

Molecular Formula

C16H12CaCl2N4O7S2

Molecular Weight

547.4 g/mol

IUPAC Name

calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12Cl2N4O7S2.Ca/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);

InChI Key

RWRFRSZHRFHQEO-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O.[Ca]

Key on ui other cas no.

65212-77-3

physical_description

Other Solid;  Dry Powder

Synonyms

pigment yellow 183

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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